molecular formula C5H5F3N2O2 B11946008 1H-imidazole 2,2,2-trifluoroacetate

1H-imidazole 2,2,2-trifluoroacetate

Katalognummer: B11946008
Molekulargewicht: 182.10 g/mol
InChI-Schlüssel: KAIPJQCQNJYTCR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1H-Imidazole 2,2,2-trifluoroacetate is a chemical compound that belongs to the class of imidazoles, which are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions. This compound is known for its unique properties due to the presence of the trifluoroacetate group, which imparts distinct chemical and physical characteristics. Imidazoles are widely used in various fields, including pharmaceuticals, agrochemicals, and materials science .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 1H-imidazole 2,2,2-trifluoroacetate typically involves the reaction of imidazole with trifluoroacetic anhydride or trifluoroacetic acid. The reaction is usually carried out under mild conditions, often at room temperature, to ensure high yields and purity of the product. The process can be summarized as follows:

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and advanced purification techniques ensures consistent quality and high throughput .

Analyse Chemischer Reaktionen

Types of Reactions: 1H-Imidazole 2,2,2-trifluoroacetate undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols. Reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation and Reduction: Oxidizing agents such as hydrogen peroxide or potassium permanganate and reducing agents like sodium borohydride are commonly used.

    Condensation Reactions: Catalysts such as acids or bases are often employed to facilitate these reactions.

Major Products: The major products formed from these reactions include various substituted imidazoles, which have applications in pharmaceuticals and materials science .

Wissenschaftliche Forschungsanwendungen

1H-Imidazole 2,2,2-trifluoroacetate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound is employed in the study of enzyme mechanisms and as a probe for investigating biological pathways.

    Medicine: It serves as a precursor for the development of pharmaceutical agents, including antifungal, antibacterial, and anticancer drugs.

    Industry: The compound is used in the production of agrochemicals, dyes, and functional materials.

Wirkmechanismus

The mechanism of action of 1H-imidazole 2,2,2-trifluoroacetate involves its interaction with various molecular targets. The imidazole ring can coordinate with metal ions, influencing enzymatic activity and catalytic processes. The trifluoroacetate group enhances the compound’s lipophilicity, facilitating its penetration into biological membranes and increasing its bioavailability .

Vergleich Mit ähnlichen Verbindungen

    1H-Imidazole: The parent compound without the trifluoroacetate group.

    1-Methylimidazole: A methyl-substituted derivative of imidazole.

    1-Phenylimidazole: A phenyl-substituted derivative of imidazole.

Uniqueness: 1H-Imidazole 2,2,2-trifluoroacetate is unique due to the presence of the trifluoroacetate group, which imparts distinct chemical properties such as increased acidity and enhanced reactivity. This makes it a valuable compound in various chemical and biological applications .

Eigenschaften

Molekularformel

C5H5F3N2O2

Molekulargewicht

182.10 g/mol

IUPAC-Name

1H-imidazole;2,2,2-trifluoroacetic acid

InChI

InChI=1S/C3H4N2.C2HF3O2/c1-2-5-3-4-1;3-2(4,5)1(6)7/h1-3H,(H,4,5);(H,6,7)

InChI-Schlüssel

KAIPJQCQNJYTCR-UHFFFAOYSA-N

Kanonische SMILES

C1=CN=CN1.C(=O)(C(F)(F)F)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.